An In-depth Technical Guide to (5-Methoxybenzofuran-2-yl)boronic acid: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide to (5-Methoxybenzofuran-2-yl)boronic acid: A Versatile Building Block in Medicinal Chemistry
(5-Methoxybenzofuran-2-yl)boronic acid is a specialized organic compound that serves as a crucial building block in the synthesis of complex molecules, particularly in the realms of pharmaceutical research and materials science. Its benzofuran core, a privileged scaffold in medicinal chemistry, coupled with the reactive boronic acid moiety, makes it a valuable reagent for constructing novel compounds with significant biological activity. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of potential therapeutics for neurodegenerative diseases.
Core Compound Properties
(5-Methoxybenzofuran-2-yl)boronic acid is a solid at room temperature, valued for its stability and versatility in various chemical transformations.[1] Below is a summary of its key chemical and physical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉BO₄ | [2] |
| Molecular Weight | 191.98 g/mol | [1][2] |
| CAS Number | 551001-79-7 | [1][2] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Freezer | |
| InChI Key | XLIQZZGLIJLKTF-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC=C2OC(=CC2=C1)B(O)O |
Synthesis and Experimental Protocols
The synthesis of (5-Methoxybenzofuran-2-yl)boronic acid is typically achieved through a lithiation-borylation sequence starting from a halogenated precursor, such as 2-bromo-5-methoxybenzofuran.[1] This method involves a halogen-lithium exchange followed by trapping the resulting organolithium species with a borate ester.[1]
Experimental Protocol: Synthesis of (5-Methoxybenzofuran-2-yl)boronic acid
This protocol is a representative procedure based on established lithiation-borylation methods.
Step 1: Synthesis of 2-Bromo-5-methoxybenzofuran (Precursor)
Step 2: Lithiation-Borylation to Yield (5-Methoxybenzofuran-2-yl)boronic acid
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2-bromo-5-methoxybenzofuran (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.
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Borylation: To the resulting organolithium solution, add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford (5-Methoxybenzofuran-2-yl)boronic acid.
Caption: Workflow for the synthesis of (5-Methoxybenzofuran-2-yl)boronic acid.
Key Applications and Experimental Protocols
(5-Methoxybenzofuran-2-yl)boronic acid is a versatile intermediate, primarily utilized in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling reactions to form carbon-carbon and carbon-heteroatom bonds, respectively.[1]
Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a powerful tool for the formation of biaryl structures, which are common motifs in biologically active compounds.
This protocol is a representative procedure adapted from general methods for Suzuki-Miyaura couplings.
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Reaction Setup: To an oven-dried Schlenk tube, add (5-Methoxybenzofuran-2-yl)boronic acid (1.2 eq), 4-bromoanisole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
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Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
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Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Chan-Lam Cross-Coupling Reaction
The Chan-Lam coupling provides an efficient method for the synthesis of aryl ethers and aryl amines under milder conditions than traditional methods.
This protocol is a representative procedure based on general Chan-Lam coupling methodologies.
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Reaction Setup: In a round-bottom flask, combine (5-Methoxybenzofuran-2-yl)boronic acid (1.0 eq), aniline (1.2 eq), a copper catalyst (e.g., Cu(OAc)₂, 1.0 eq), and a base (e.g., pyridine, 2.0 eq).
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Solvent Addition: Add a suitable solvent such as dichloromethane (CH₂Cl₂).
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Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC.
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Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: Experimental workflow for Chan-Lam coupling.
Application in Alzheimer's Disease Research
Derivatives of (5-Methoxybenzofuran-2-yl)boronic acid, specifically 2-aryl-5-methoxybenzofurans, have emerged as promising candidates in the research and development of therapeutics for Alzheimer's disease.[3] The multifaceted nature of Alzheimer's, characterized by the depletion of acetylcholine and the aggregation of β-amyloid plaques, necessitates multi-target therapeutic strategies.[3][4]
Mechanism of Action of 2-Arylbenzofuran Derivatives
2-Arylbenzofuran derivatives have demonstrated the ability to act as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's disease.[4]
Furthermore, certain 2-arylbenzofuran derivatives have been shown to inhibit the aggregation of β-amyloid (Aβ) peptides, a central event in the pathogenesis of Alzheimer's disease.[3] The accumulation of Aβ plaques is neurotoxic, and compounds that can interfere with this process hold significant therapeutic potential.[3] Some derivatives have also been found to bind to β-amyloid, potentially disrupting the formation of neurotoxic fibrils.[2]
Caption: Role of 2-arylbenzofuran derivatives in Alzheimer's disease pathways.
Spectral Data and Characterization
While experimentally obtained spectral data for (5-Methoxybenzofuran-2-yl)boronic acid is not widely available in public databases, the expected spectral characteristics can be inferred from data on closely related compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzofuran ring, a singlet for the methoxy group protons, and a broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Aromatic carbons of the benzofuran ring, the methoxy carbon, and a carbon signal for the C-B bond. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (boronic acid), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), B-O stretching, and C-O stretching (aryl ether). |
| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. Boronic acids can be prone to dehydration, potentially forming cyclic boroxine structures which may also be observed. |
Safety and Handling
(5-Methoxybenzofuran-2-yl)boronic acid should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Description | Reference(s) |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Precautionary Measures:
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Use in a well-ventilated area or under a fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as oxidizing agents.
This technical guide provides a foundational understanding of (5-Methoxybenzofuran-2-yl)boronic acid for researchers and professionals in drug development. Its utility as a synthetic intermediate, particularly for accessing novel 2-arylbenzofuran derivatives with potential therapeutic applications in neurodegenerative diseases, underscores its importance in modern medicinal chemistry.




